N-(1H-indol-3-ylmethylideneamino)quinoline-6-carboxamide
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Overview
Description
N’-[(E)-1H-indol-3-ylmethylidene]-6-quinolinecarbohydrazide is a complex organic compound that features both indole and quinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1H-indol-3-ylmethylidene]-6-quinolinecarbohydrazide typically involves the condensation of 6-quinolinecarbohydrazide with an indole-3-carbaldehyde derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1H-indol-3-ylmethylidene]-6-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline and indole derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and bases like sodium hydroxide are often employed.
Major Products
The major products formed from these reactions include various substituted quinoline and indole derivatives, which can have significant biological activities .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of N’-[(E)-1H-indol-3-ylmethylidene]-6-quinolinecarbohydrazide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1H-indol-3-ylmethylidene]isonicotinohydrazide
- 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
Uniqueness
N’-[(E)-1H-indol-3-ylmethylidene]-6-quinolinecarbohydrazide is unique due to its dual indole and quinoline structure, which imparts distinct chemical and biological properties. This dual structure allows it to interact with a broader range of molecular targets compared to similar compounds .
Properties
Molecular Formula |
C19H14N4O |
---|---|
Molecular Weight |
314.3 g/mol |
IUPAC Name |
N-(1H-indol-3-ylmethylideneamino)quinoline-6-carboxamide |
InChI |
InChI=1S/C19H14N4O/c24-19(14-7-8-17-13(10-14)4-3-9-20-17)23-22-12-15-11-21-18-6-2-1-5-16(15)18/h1-12,21H,(H,23,24) |
InChI Key |
WEJPEBFFNMLZQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
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